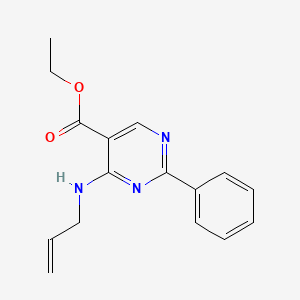

Ethyl 4-(allylamino)-2-phenyl-5-pyrimidinecarboxylate

Description

Properties

IUPAC Name |

ethyl 2-phenyl-4-(prop-2-enylamino)pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-3-10-17-15-13(16(20)21-4-2)11-18-14(19-15)12-8-6-5-7-9-12/h3,5-9,11H,1,4,10H2,2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJZBCZCRSDRBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1NCC=C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301180608 | |

| Record name | Ethyl 2-phenyl-4-(2-propen-1-ylamino)-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301180608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76360-64-0 | |

| Record name | Ethyl 2-phenyl-4-(2-propen-1-ylamino)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76360-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-phenyl-4-(2-propen-1-ylamino)-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301180608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(allylamino)-2-phenyl-5-pyrimidinecarboxylate typically involves multiple steps. One common method includes the reaction of ethyl 2-phenyl-4,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate with allylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-(allylamino)-2-phenyl-5-pyrimidinecarboxylate may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(allylamino)-2-phenyl-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The allylamino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The phenyl group or the allylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylamino group may yield oxides, while reduction may produce amines.

Scientific Research Applications

Ethyl 4-(allylamino)-2-phenyl-5-pyrimidinecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(allylamino)-2-phenyl-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 4-(allylamino)-2-phenyl-5-pyrimidinecarboxylate belongs to a broader class of 2,4,5-trisubstituted pyrimidine carboxylates. Structural analogs vary primarily at position 4 (amino/oxy substituents) and position 2 (aryl groups), which influence physicochemical properties, reactivity, and applications.

Substituent Effects at Position 4

Key Observations :

- Allylamino vs. Alkylamino: The allylamino group (C₃H₅NH) introduces unsaturation, enabling conjugation or Diels-Alder reactions, whereas methylamino (CH₃NH) lacks this reactivity .

- Benzylamino vs.

Substituent Effects at Position 2

- Phenyl vs. Heteroaryl : The phenyl group at position 2 (as in the target compound) provides π-π stacking interactions in supramolecular chemistry. In contrast, heteroaryl substituents (e.g., thiazolyl in ’s compounds) may enhance bioactivity .

Physicochemical Properties

- Solubility: Allylamino and benzylamino derivatives exhibit lower aqueous solubility compared to methylamino analogs due to increased hydrophobicity.

- Melting Points: Phenoxy-substituted compounds (e.g., Ethyl 4-(4-methylphenoxy)-2-phenyl-5-pyrimidinecarboxylate) show higher melting points (206–208°C in ) compared to amino derivatives .

Biological Activity

Ethyl 4-(allylamino)-2-phenyl-5-pyrimidinecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological properties, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

Ethyl 4-(allylamino)-2-phenyl-5-pyrimidinecarboxylate has the chemical formula and features an allylamino group that enhances its reactivity and biological potential. The presence of the pyrimidine ring contributes to its pharmacological properties, making it a candidate for various therapeutic applications .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, leading to alterations in cellular signaling pathways. Current research suggests that it could exhibit antimicrobial and anticancer properties, although the precise mechanisms remain under investigation.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of ethyl 4-(allylamino)-2-phenyl-5-pyrimidinecarboxylate. For instance, derivatives of pyrimidines have shown varying degrees of effectiveness against bacterial strains and fungi. The compound's structure allows for interactions that may disrupt microbial cell functions, although specific activity data for this compound are still being compiled .

Anticancer Properties

Research into the anticancer effects of this compound is ongoing. Preliminary findings suggest that modifications to the pyrimidine structure can enhance cytotoxicity against cancer cell lines. For example, related pyrimidine derivatives have demonstrated IC50 values indicating potential efficacy against various cancer types, including HeLa and HepaRG cells .

Case Studies

- Synthesis and Evaluation : A study synthesized several pyrimidine derivatives including ethyl 4-(allylamino)-2-phenyl-5-pyrimidinecarboxylate. The synthesized compounds were evaluated for their cytotoxic effects against normal and cancerous cell lines. Results indicated that compounds with bulky substituents at the 4-position exhibited better anticancer activity while maintaining lower toxicity towards normal cells .

- Molecular Docking Studies : Molecular docking studies have been employed to predict how ethyl 4-(allylamino)-2-phenyl-5-pyrimidinecarboxylate interacts with various biological targets such as DNA gyrase. These studies help elucidate binding affinities and potential inhibitory effects on target enzymes, providing insight into its mechanism of action .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 4-(allylamino)-2-phenyl-5-pyrimidinecarboxylate?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. A precursor such as Ethyl 4-chloro-2-phenyl-5-pyrimidinecarboxylate reacts with allylamine under reflux in solvents like ethanol or dioxane, using triethylamine (TEA) as a base to deprotonate the amine and enhance reactivity. Reaction conditions (60–100°C, 6–12 hours) are critical for achieving >70% yields .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography or recrystallization.

Q. How is the compound characterized structurally?

- Techniques :

- X-ray crystallography : Utilizes programs like SHELXL for refining crystal structures, which helps confirm bond angles, substituent positions, and stereochemistry .

- NMR spectroscopy : H and C NMR identify allylamine integration (e.g., vinyl protons at δ 5.2–5.8 ppm) and ester carbonyl signals (~δ 165 ppm).

- Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H] at m/z 298.12).

Q. What are common substitution reactions at the pyrimidine core?

- Reactivity : The C4 position is highly reactive due to electron-withdrawing groups (e.g., ester at C5). Allylamine substitution is favored over bulkier amines.

- Examples :

- Reaction with thiols/alkoxides replaces the chloro group (if present) to form thioether or ether derivatives .

- Hydrolysis of the ester group (e.g., with NaOH) yields carboxylic acid derivatives for further functionalization .

Advanced Research Questions

Q. How can conflicting data in pharmacological assays (e.g., target selectivity) be resolved?

- Approach :

- Dose-response studies : Establish IC curves across multiple cell lines to assess specificity.

- Molecular docking : Use software like AutoDock Vina to model interactions with proposed targets (e.g., acetylcholinesterase or kinase domains). Compare binding energies to explain selectivity .

- Kinetic assays : Perform time-dependent inhibition studies to distinguish competitive vs. non-competitive mechanisms .

Q. What strategies optimize reaction yields for derivatives with bulky substituents?

- Experimental Design :

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in SNAr reactions.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields for sterically hindered amines .

- Catalysis : Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) for introducing aryl/heteroaryl groups at C2 or C4 positions .

Q. How do electronic effects of substituents influence the pyrimidine ring’s reactivity?

- Analysis :

- Hammett plots : Correlate substituent σ values with reaction rates. Electron-donating groups (e.g., -NHR) activate the ring for electrophilic substitution.

- DFT calculations : Predict charge distribution (e.g., C4 as the most electrophilic site) using Gaussian software .

- Case Study : Allylamine’s electron-donating effect increases C4 reactivity compared to chloro or methoxy analogues .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

- Challenges :

- Disorder in the allyl group or ester moiety due to rotational flexibility.

- Twinning in crystals, especially with bulky substituents.

- Solutions :

- Use SHELXD for initial structure solution and SHELXL for refinement with TWIN commands .

- Collect high-resolution data (≤1.0 Å) to resolve ambiguities .

Data Contradiction Analysis

Q. How to reconcile discrepancies in biological activity across structural analogues?

- Systematic Comparison :

-

Tabulate IC values, LogP, and hydrogen-bonding capacity (Table 1).

-

Example : Derivatives with electron-withdrawing groups may show reduced cell permeability but higher target affinity .

Table 1 : Comparative Bioactivity of Pyrimidine Analogues

Substituent (C4) IC (μM) LogP H-bond Acceptors Allylamino 0.45 2.1 3 Chloro 1.20 2.8 2 Methoxy 5.60 1.9 4

Q. Why do some synthetic routes report lower yields despite identical conditions?

- Root Cause :

- Impurities in starting materials (e.g., residual water in ethanol solvent).

- Competing side reactions (e.g., ester hydrolysis under prolonged reflux).

- Mitigation :

- Pre-dry solvents over molecular sieves.

- Use inert atmospheres (N) to prevent oxidation of allylamine .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.